1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid
Overview
Description
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an isoquinoline ring, which is further substituted with a carboxylic acid group. It is a white to off-white powder that is soluble in organic solvents and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 2,2,2-trifluoroethanol as the primary starting materials.
Reaction Conditions: The isoquinoline is first reacted with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, to form the trifluoroethoxyisoquinoline intermediate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoquinoline ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethoxy)isoquinoline: Lacks the carboxylic acid group, resulting in different chemical and biological properties.
Isoquinoline-3-carboxylic acid: Lacks the trifluoroethoxy group, affecting its lipophilicity and reactivity.
1-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid: Similar structure but with a quinoline ring instead of an isoquinoline ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the trifluoroethoxy and carboxylic acid groups on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUHVHXXOTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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